9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
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Overview
Description
9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups into the molecule .
Scientific Research Applications
9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinolines: These compounds share a similar core structure and have comparable chemical properties.
Indole Derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities
Uniqueness
What sets 9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H14Cl2N2O2S2 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-7,7,12-trimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C21H14Cl2N2O2S2/c1-9-4-6-11-15-18(21(2,3)24-16(11)14(9)17(26)19(24)27)29-25(20(15)28)10-5-7-12(22)13(23)8-10/h4-8H,1-3H3 |
InChI Key |
KMQDKJRRDFIWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SN(C4=S)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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